[13C6]-Hydrochlorothiazide
CAS No.: 1261396-79-5
Cat. No.: VC0196424
Molecular Formula: C7H8ClN3O4S2
Molecular Weight: 303.7 g/mol
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.
![[13C6]-Hydrochlorothiazide - 1261396-79-5](/images/no_structure.jpg)
CAS No. | 1261396-79-5 |
---|---|
Molecular Formula | C7H8ClN3O4S2 |
Molecular Weight | 303.7 g/mol |
IUPAC Name | 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
Standard InChI Key | JZUFKLXOESDKRF-ZRDHQLPYSA-N |
Isomeric SMILES | C1N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES | C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Chemical Identity and Properties
Chemical Structure and Characterization
[13C6]-Hydrochlorothiazide has the molecular formula C7H8ClN3O4S2, with six of the carbon atoms being the isotopically enriched carbon-13. The compound has a molecular weight of 303.7 g/mol, slightly higher than the non-labeled hydrochlorothiazide (297.7 g/mol) due to the incorporation of the heavier carbon isotopes .
The chemical structure can be represented as follows:
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
The IUPAC name for this compound is 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide, which maintains the same structural backbone as hydrochlorothiazide but with the incorporation of six carbon-13 atoms .
Chemical Identifiers
The compound can be identified through several standardized identifiers as outlined in Table 1:
Table 1: Chemical Identifiers for [13C6]-Hydrochlorothiazide
Identifier Type | Value |
---|---|
PubChem CID | 49849729 |
CAS Registry Number | 1261396-79-5 |
European Community (EC) Number | 802-853-1 |
InChI | InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
InChIKey | JZUFKLXOESDKRF-ZRDHQLPYSA-N |
SMILES | C1N[13C]2=[13CH]13CCl |
Analytical Applications
Use as Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry
The primary application of [13C6]-Hydrochlorothiazide is as an isotopically labeled internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application leverages the identical chemical behavior but distinct mass-to-charge ratio of the labeled compound compared to native hydrochlorothiazide .
In a validated LC-MS/MS method for the simultaneous determination of candesartan and hydrochlorothiazide in human plasma, [13C6]-Hydrochlorothiazide was employed as the internal standard for hydrochlorothiazide. The method demonstrated excellent analytical performance, with the mean extraction recoveries of 100.55% ± 4.82% for hydrochlorothiazide using [13C6]-Hydrochlorothiazide as the internal standard .
Chromatographic and Mass Spectrometric Parameters
In the analytical method described by Bonthu et al., the chromatographic and mass spectrometric parameters for [13C6]-Hydrochlorothiazide were optimized. The retention time for both hydrochlorothiazide and its isotopic internal standard ([13C6]-Hydrochlorothiazide) was reported as 1.40 ± 0.1 minutes, demonstrating the identical chromatographic behavior of the labeled and unlabeled compounds .
The mass spectrometric detection was performed in negative ion mode with multiple reaction monitoring. The transitions monitored for hydrochlorothiazide were m/z, 295.80→268.80, while the corresponding transitions for [13C6]-Hydrochlorothiazide would be shifted by the mass difference of the six carbon-13 atoms .
Method Development and Validation
Preparation of [13C6]-Hydrochlorothiazide Standard Solutions
According to the method described by Bonthu et al., the preparation of [13C6]-Hydrochlorothiazide standard solutions follows a systematic procedure:
-
Accurately weigh and transfer 2 mg of [13C6]-Hydrochlorothiazide working standard into a 2 mL standard flask.
-
Dissolve in HPLC grade methanol and make up the volume to produce a solution of 1.0000 mg/mL.
-
For use as an internal standard, prepare a combined stock dilution with other internal standards (if applicable) at a concentration of 5000.000 ng/mL using appropriate diluent .
This precise preparation ensures the reliability of the internal standard for quantitative analysis.
Recovery and Matrix Effects
The use of [13C6]-Hydrochlorothiazide as an internal standard significantly improves the recovery of hydrochlorothiazide in analytical methods. Bonthu et al. reported a recovery of 100.55% ± 2.19% for [13C6]-Hydrochlorothiazide, which was comparable to the recovery of hydrochlorothiazide (99.73% ± 3.21%) at high quality control (HQC) concentrations .
Table 2 presents the recovery data for hydrochlorothiazide and [13C6]-Hydrochlorothiazide as reported in the literature:
Table 2: Recovery and Matrix Effect Data
Analyte | QC Sample (ng/mL) | % Recovery | IS Normalized Matrix Factor |
---|---|---|---|
Hydrochlorothiazide | LQC (3.121) | 98.31 ± 3.92 | 1.033 ± 5.98 |
Hydrochlorothiazide | MQC (154.199) | 101.11 ± 2.24 | --- |
Hydrochlorothiazide | HQC (261.354) | 99.73 ± 3.21 | 1.015 ± 0.86 |
[13C6]-Hydrochlorothiazide | 250 | 100.55 ± 2.19 | --- |
Source: Adapted from Bonthu et al.
The consistent recovery across different concentration levels demonstrates the robustness of using [13C6]-Hydrochlorothiazide as an internal standard for the quantification of hydrochlorothiazide in biological matrices.
Stability Characteristics
The stability of [13C6]-Hydrochlorothiazide, along with the analyte hydrochlorothiazide, is critical for reliable analytical results. The stability studies conducted by Bonthu et al. demonstrated that the analytical method using [13C6]-Hydrochlorothiazide as an internal standard maintained stability under various conditions:
-
Bench-top stability: 15 hours at room temperature
-
In-injector stability: 53 hours
-
Long-term stability: 112 days at -70°C
These stability data ensure the reliability of [13C6]-Hydrochlorothiazide as an internal standard in bioanalytical methods over extended periods and under various storage conditions.
Advantages in Bioanalytical Applications
Benefits of Isotope Labeling
The use of [13C6]-Hydrochlorothiazide as an isotope-labeled internal standard offers several advantages over non-isotopic internal standards:
-
Identical chemical properties to the analyte, ensuring similar extraction efficiency, chromatographic behavior, and ionization characteristics
-
Distinct mass spectrometric response, allowing clear discrimination between the analyte and internal standard
-
Co-elution with the analyte, providing real-time compensation for matrix effects and instrumental variations
-
Improved method accuracy and precision, especially for quantitative analyses in complex biological matrices
Comparison with Other Internal Standards
Bonthu et al. emphasized that "it is always recommended to select an internal standard with close chemical properties to have effective extraction and recovery values." They specifically noted that "bearing this fact in mind, we have selected isotopic internal standards for both the drugs [candesartan and hydrochlorothiazide]." The authors further commented that "earlier reported methods have got fewer recovery values due to the employment of regular extraction procedures," highlighting the superiority of using isotopic internal standards like [13C6]-Hydrochlorothiazide .
This approach has been adopted in other studies as well. For instance, Patel et al. developed an isotope dilution selective and sensitive LC-MS/MS method for the simultaneous determination of hydrochlorothiazide and ramipril in human plasma, utilizing deuterated analogs as internal standards .
Practical Applications in Clinical Research
Bioequivalence Studies
[13C6]-Hydrochlorothiazide has been instrumental in bioequivalence studies involving hydrochlorothiazide-containing formulations. For example, Patel et al. applied an LC-MS/MS method with isotopically labeled internal standards to support a bioequivalence study of a combination formulation containing 25 mg of hydrochlorothiazide and 5 mg of ramipril in nine healthy Indian subjects .
Similarly, LC-MS/MS methods utilizing [13C6]-Hydrochlorothiazide as an internal standard can be applied to support bioequivalence studies of various hydrochlorothiazide-containing formulations, including combinations with candesartan, amlodipine, valsartan, and other antihypertensive agents .
Clinical Pharmacokinetic Studies
The precise quantification of hydrochlorothiazide in human plasma, facilitated by [13C6]-Hydrochlorothiazide as an internal standard, is essential for clinical pharmacokinetic studies. Such studies provide valuable information on the absorption, distribution, metabolism, and excretion profiles of hydrochlorothiazide, especially when administered in combination with other drugs.
Recent research by Xin et al., as reported in 2023, investigated the potential repurposing of hydrochlorothiazide for colorectal cancer treatment, highlighting the diverse applications of accurate hydrochlorothiazide quantification methods in both traditional and emerging therapeutic areas .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume